1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid is a complex organic compound with a unique structure that includes an azetidine ring, a pyrazole moiety, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure but lacks the pyrazole moiety.
N-Boc-pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of an azetidine ring.
Properties
Molecular Formula |
C12H17N3O4 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-pyrazol-1-ylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-11(2,3)19-10(18)14-7-12(8-14,9(16)17)15-6-4-5-13-15/h4-6H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
ASQUWBDMAALGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
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